



Application Notes and Protocols for M-GAL Mediated Drug Release

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Compound of Interest		
Compound Name:	MNP-GAL	
Cat. No.:	B12418597	Get Quote

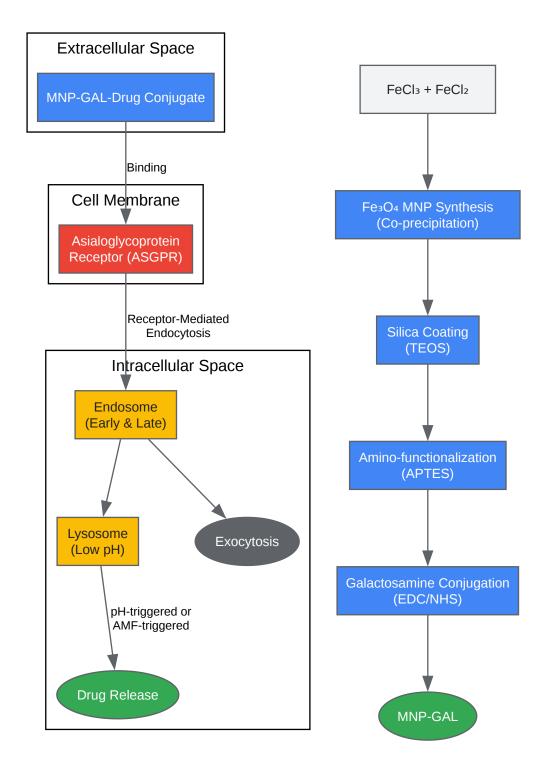
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of galactosamine-conjugated magnetic nanoparticle (MNP-GAL) mediated drug delivery. This system is designed for targeted drug release to cells expressing the asialoglycoprotein receptor (ASGPR), primarily hepatocytes, making it a promising strategy for treating liver diseases, including hepatocellular carcinoma.[1][2][3][4]

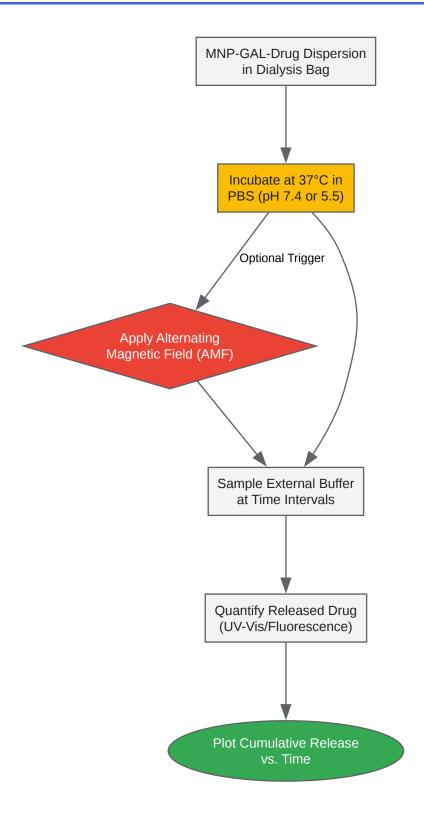
Principle and Signaling Pathway

The MNP-GAL drug delivery system leverages receptor-mediated endocytosis for targeted cellular uptake.[5][6] Galactosamine (GAL), a derivative of galactose, is conjugated to the surface of magnetic nanoparticles. This modification allows the MNPs to be specifically recognized and bound by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[1][7][8] Upon binding, the cell internalizes the MNP-GAL conjugate through endocytosis. The endocytic pathway can be influenced by the multivalency of the galactose ligands, with lower valency favoring lipid raft/caveolae-mediated uptake and higher valency shifting towards clathrin-mediated endocytosis.[5] Once inside the cell, the drug can be released from the MNPs through various mechanisms, including pH-dependent cleavage of linkers within the acidic environment of endosomes and lysosomes, or by applying an external alternating magnetic field (AMF) to induce localized hyperthermia, which can trigger the release of thermosensitive drug linkers.[9]









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